molecular formula C24H32Br4ClN3O3 B14286755 Anomoian A CAS No. 129602-20-6

Anomoian A

Cat. No.: B14286755
CAS No.: 129602-20-6
M. Wt: 765.6 g/mol
InChI Key: LMZWSUORUYFPEK-UHFFFAOYSA-N
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Description

Anomoian A is a bromotyrosine-derived alkaloid isolated from marine sponges, notably from the genus Suberea and related species. Bromotyrosine derivatives are characterized by a tyrosine backbone modified with bromine substituents and additional functional groups, which confer diverse bioactivities, including cytotoxicity and enzyme inhibition .

This compound is hypothesized to share core structural features with Anomoian B and C, such as a brominated aromatic ring and a methylated side chain. For instance, Anomoian D (C24H31Br2N3O3) is identified as the O-demethyl derivative of this compound, suggesting that this compound contains a methyl group at the corresponding position . These compounds are typically characterized via advanced spectroscopic techniques, including 1D/2D NMR (COSY, HSQC, HMBC) and HRESIMS, to resolve complex spin systems and isotopic patterns .

Properties

CAS No.

129602-20-6

Molecular Formula

C24H32Br4ClN3O3

Molecular Weight

765.6 g/mol

IUPAC Name

N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-(methylamino)propanamide;hydrochloride

InChI

InChI=1S/C24H31Br4N3O3.ClH/c1-29-21(14-16-12-17(25)22(33-4)18(26)13-16)24(32)30-7-5-9-34-23-19(27)10-15(11-20(23)28)6-8-31(2)3;/h10-13,21,29H,5-9,14H2,1-4H3,(H,30,32);1H

InChI Key

LMZWSUORUYFPEK-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC(=C(C(=C1)Br)OC)Br)C(=O)NCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anomoian A involves the extraction of organic compounds from marine sponges. The planar structure of this compound is determined through 1D and 2D nuclear magnetic resonance (NMR) experiments and high-resolution mass spectrometry . The absolute stereochemistry is assigned by comparing optical rotation values of known bromotyrosines and by chemical degradation.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its recent discovery and the complexity of its extraction from natural sources. advancements in marine biotechnology and synthetic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions: Anomoian A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different bromotyrosine derivatives.

    Reduction: Reduction reactions can modify the bromine atoms in the structure, leading to different analogs.

    Substitution: Substitution reactions involving bromine atoms can yield a variety of derivatives with potentially different biological activities.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like bromine or chlorine.

Major Products Formed:

Scientific Research Applications

Anomoian A has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of Anomoian A involves the induction of apoptosis in cancer cells. This process is not mediated by the generation of reactive oxygen species or the inhibition of histone deacetylases . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to induce cell death makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between Anomoian A and its analogs:

Compound Molecular Formula Key Structural Features Bioactivity Source
This compound Inferred: C25H33Br2N3O3 Likely contains a brominated tyrosine core with a methyl group (absent in Anomoian D) . Presumed cytotoxicity (based on structural similarity to Anomoian B) . Suberea sponges
Anomoian B Not explicitly provided Bromotyrosine backbone with undefined substitutions; structurally distinct from Anomoian C/D. Moderate cytotoxicity against cancer cell lines . Indonesian sponges
Anomoian C C25H33Br2N3O3 O-Demethyl derivative of Anomoian B; lacks a methyl group compared to Anomoian B . Not explicitly reported; presumed similar to Anomoian B due to structural overlap. Polynesian sponges
Anomoian D C24H31Br2N3O3 O-Demethyl derivative of this compound; one fewer methyl group than this compound . Underexplored; potential acetylcholinesterase (AChE) inhibition . Polynesian sponges
Anomoian E C28H41Br2N3O3 Contains a dimethylaminopropylic chain, akin to psammaplysene D . Inhibits AChE (IC50 values not quantified) . Polynesian sponges
Anomoian F C30H45Br2N4O3 Features two additional methyl groups compared to Anomoian E; exists as 6:4 rotamers . Unknown; structural complexity suggests potential bioactivity . Polynesian sponges
Aplyzanzine B Not provided Bromotyrosine derivative with stereochemical complexity; distinct substitution pattern. Moderate cytotoxicity against cancer cell lines . Indonesian sponges

Key Findings from Comparative Studies

Methylation and Bioactivity: The presence or absence of methyl groups significantly impacts bioactivity. For example, Anomoian D (O-demethyl this compound) may exhibit reduced cytotoxicity compared to this compound due to altered hydrophobicity or binding affinity . Anomoian E’s dimethylaminopropylic chain enhances its AChE inhibitory activity, a feature absent in this compound–D .

Cytotoxicity Mechanisms: Anomoian B and Aplyzanzine B show moderate cytotoxicity against cancer cell lines (e.g., KB cells), likely via interference with cell proliferation pathways . This compound’s bioactivity remains inferred but warrants further validation.

Enzyme Inhibition: Psammaplysene D (structurally related to Anomoian E) demonstrates competitive AChE inhibition, suggesting that bromotyrosine alkaloids may target neurological pathways .

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